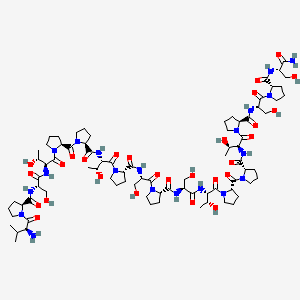

Vpstpptpspstpptpsps

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C81H128N20O28 |

|---|---|

Molecular Weight |

1830.0 g/mol |

IUPAC Name |

(2S)-N-[(2S,3R)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]-1-[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C81H128N20O28/c1-39(2)58(82)77(125)97-29-11-18-51(97)68(116)86-46(36-104)65(113)90-60(41(4)108)81(129)101-33-15-24-57(101)76(124)96-28-10-22-55(96)72(120)92-62(43(6)110)79(127)99-31-13-20-53(99)70(118)88-48(38-106)74(122)94-26-8-17-50(94)67(115)85-45(35-103)64(112)89-59(40(3)107)80(128)100-32-14-23-56(100)75(123)95-27-9-21-54(95)71(119)91-61(42(5)109)78(126)98-30-12-19-52(98)69(117)87-47(37-105)73(121)93-25-7-16-49(93)66(114)84-44(34-102)63(83)111/h39-62,102-110H,7-38,82H2,1-6H3,(H2,83,111)(H,84,114)(H,85,115)(H,86,116)(H,87,117)(H,88,118)(H,89,112)(H,90,113)(H,91,119)(H,92,120)/t40-,41-,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+/m1/s1 |

InChI Key |

QTVCIDPTZKZGNF-BTWUTSIZSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)NC(=O)[C@@H]6CCCN6C(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]7CCCN7C(=O)[C@@H]8CCCN8C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](C(C)C)N)O |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)N4CCCC4C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)N6CCCC6C(=O)N7CCCC7C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CO)C(=O)N9CCCC9C(=O)NC(CO)C(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Compound V: A Technical Analysis of its Postulated Mechanism of Action

Disclaimer: Compound V is a fictional substance from the Amazon Prime Video series The Boys and its associated media. This document is a speculative, in-depth technical guide created for illustrative purposes, based on the fictional lore. The data, experimental protocols, and mechanisms described herein are hypothetical and not based on real-world scientific findings.

Introduction

Compound V is a potent, mutagenic serum developed by Vought International, originally formulated by Dr. Frederick Vought during World War II.[1][2] It is the sole known agent capable of inducing superhuman abilities in humans and other living organisms.[1][3] Administered intravenously, the serum triggers a complex and often unpredictable cascade of physiological and genetic changes, resulting in a wide spectrum of "superpowers."[3] The efficacy and outcome of Compound V administration are influenced by several factors, including the subject's age, genetics, and the dosage administered. While infants and children exhibit a higher success rate for stable power manifestation, adult subjects face a significantly higher risk of fatality or severe, detrimental mutations. This document outlines a hypothesized mechanism of action for Compound V, based on an analysis of its observed effects and speculative theories derived from the available information.

Hypothesized Mechanism of Action: A Retroviral-Based Gene Delivery and Activation System

The most plausible scientific explanation for the permanent and heritable nature of the changes induced by Compound V is that it functions as a sophisticated, genetically engineered retroviral vector. This hypothesis posits that Compound V introduces a payload of synthetic genetic material into the host's cells, which is then integrated into the host's genome. This integration leads to the expression of novel proteins and the activation of latent or "junk" DNA, giving rise to superhuman abilities.

The key components of this proposed mechanism are:

-

A Modified Retroviral Vector: The core of Compound V is likely a lentiviral or similar retroviral vector, chosen for its ability to infect both dividing and non-dividing cells and integrate its genetic payload into the host chromosome. This would ensure the permanence of the induced changes.

-

A "Promoter" Gene: A key component of the viral payload would be a powerful and versatile promoter gene that can activate dormant sections of the host's DNA. The unpredictable nature of the resulting powers suggests that this promoter may interact with the host's genome in a somewhat stochastic manner, influenced by the individual's unique genetic makeup.

-

A Payload of "Super" Genes: In addition to a promoter, Compound V likely carries a library of synthetic genes that code for novel proteins. These could be proteins that, for example, enable energy manipulation (laser eyes), enhanced cellular regeneration, or the development of novel biological structures.

-

Psychosomatic Triggering Cascade: The manifestation of specific powers appears to be influenced by the subject's psychological state, deep-seated needs, or personality. This suggests a complex secondary mechanism where the initial genetic changes are further shaped by neurological and hormonal signals, leading to a more "personalized" power set.

Data Presentation

The following tables present hypothetical quantitative data that might be found in Vought International's internal research files on Compound V.

Table 1: Efficacy of Compound V Variants by Age Group

| Compound V Variant | Target Age Group | Successful Power Manifestation (%) | Fatality Rate (%) | Unstable Mutation Rate (%) |

| V1 (Original) | Adults | 35 | 60 | 5 |

| V2 (Modern) | Infants (0-2 yrs) | 95 | 2 | 3 |

| V2 (Modern) | Children (3-12 yrs) | 80 | 10 | 10 |

| V2 (Modern) | Adults (>18 yrs) | 20 | 70 | 10 |

| V24 (Temp V) | Adults | 99 (Temporary) | <1 (single dose) | 1 (anomalous side effects) |

Table 2: Side Effect Profile of V24 (Temp V) in Adult Subjects (n=1000)

| Side Effect | Incidence (%) after Single Dose | Incidence (%) after 3-5 Doses | Severity |

| Nausea and Vomiting | 78 | 95 | Mild to Severe |

| Migraines | 65 | 88 | Moderate to Severe |

| Muscle Spasms | 52 | 75 | Mild to Moderate |

| Cerebral Lesions | <0.1 | 85 | Severe (often fatal) |

| Uncontrolled Power Manifestation | 1 | 15 | Variable |

| Psychological Instability | 5 | 40 | Mild to Severe |

Experimental Protocols

Protocol for Quantification of Compound V-Induced Genetic Alterations using Next-Generation Sequencing

Objective: To identify and quantify the integration sites and genetic modifications in subjects administered with Compound V.

Methodology:

-

Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) from subjects pre- and post-administration of Compound V at specified time points (e.g., 24h, 72h, 1 week, 1 month).

-

Genomic DNA Extraction: Isolate high-molecular-weight genomic DNA from PBMCs using a standardized extraction kit.

-

Library Preparation: Prepare DNA libraries for next-generation sequencing (NGS). This involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.

-

Targeted Enrichment (Optional): To identify viral integration sites, a targeted enrichment strategy using probes specific to the hypothesized Compound V retroviral vector sequence can be employed.

-

Sequencing: Perform paired-end sequencing on an Illumina NovaSeq platform to a depth of at least 50x coverage.

-

Bioinformatic Analysis:

-

Align sequencing reads to the human reference genome (hg38).

-

Use specialized software to identify structural variants, including viral DNA integration sites.

-

Compare pre- and post-administration samples to identify de novo mutations and alterations in gene expression in proximity to integration sites.

-

Factors Influencing Power Manifestation

The manifestation of specific superhuman abilities is a complex process influenced by a combination of genetic and environmental factors.

-

Dosage: Higher doses of Compound V are correlated with more powerful abilities, as seen in subjects like Homelander and Queen Maeve. However, increased dosage also elevates the risk of fatal outcomes, especially in adults.

-

Genetics: An individual's genetic makeup appears to predispose them to certain types of powers. Familial links to specific abilities have been observed, suggesting a heritable component to power potential.

-

Age: As previously noted, administration during infancy or childhood leads to more stable and successful integration of Compound V. The developing physiology and immune system of a child may be more adaptable to the radical changes induced by the serum.

-

Psychological Factors: There is evidence to suggest that the subconscious mind of the subject can shape the nature of the powers that manifest. Strong psychological drivers, such as a need for protection or a desire for escape, may influence the final form of the superhuman abilities.

Conclusion

The proposed mechanism of Compound V as a retroviral-based gene delivery system provides a scientifically plausible, albeit fictional, framework for understanding its effects. This model accounts for the permanence of the induced powers, the role of genetics in determining the outcome, and the unpredictable nature of the abilities that manifest. Further research within the fictional context would be required to fully elucidate the specific genes delivered by Compound V, the precise nature of the promoter elements that activate latent DNA, and the complex interplay between the serum's genetic payload and the host's psychological state.

References

An In-Depth Technical Guide on Compound V: A Fictional Substance

It is important to note for all researchers, scientists, and drug development professionals that "Compound V" is a fictional substance from the Amazon Prime television series The Boys. It does not exist as a real chemical compound. Therefore, this guide is a speculative exploration based on the fictional narrative of the show, and no real-world chemical structure, quantitative data, or experimental protocols are available.

Introduction to Compound V in its Fictional Context

Within the universe of The Boys, Compound V is a powerful chemical serum developed by Vought International. Its primary function is to induce superhuman abilities in humans. Initially presented to the public as a substance that activates latent "super" genes, it is later revealed to be a mutagenic agent that directly creates superheroes.

The substance is depicted as a glowing blue liquid. It was originally created by Nazi geneticist Frederick Vought.[1][2] The narrative suggests that the potency and effects of Compound V can vary, with different formulations and dosages leading to a wide spectrum of powers and physiological changes.

Speculative Chemical Properties and Structure

As a fictional substance, Compound V does not have a defined chemical structure or properties in real-world chemistry. The show does not provide a molecular formula or detailed chemical breakdown. Any discussion of its properties is purely speculative based on its portrayal.

Disclaimer: The following tables and diagrams are creative interpretations based on the fictional narrative and do not represent real scientific data.

Table 1: Speculative Properties of Compound V

| Property | Fictional Description |

| Appearance | Glowing blue liquid[1] |

| Administration | Intravenous injection[3] |

| Mechanism of Action | Portrayed as a mutagenic agent that rewrites genetic code to grant superpowers.[4] |

| Dosage Dependence | The strength of the resulting powers appears to be dose-dependent. |

| Side Effects | Can be fatal, especially in adults. Unstable powers and physical deformities are also depicted. |

| Variants | A temporary version, "Temp V" or "V24," exists, granting powers for 24 hours with significant health risks. |

Fictional Experimental Protocols

The series alludes to extensive and unethical human experimentation by Vought International to develop and refine Compound V. These fictional protocols would likely involve:

-

Subject Selection: Primarily infants and children, as adults have a lower survival rate after administration.

-

Dosage Trials: Administering varying amounts of Compound V to determine the threshold for power manifestation and lethality.

-

Power Analysis: Observation and documentation of the wide range of abilities that emerge.

-

Longitudinal Studies: Monitoring the long-term physiological and psychological effects on subjects.

Table 2: Fictional Experimental Protocol for Compound V Administration

| Step | Fictional Methodology |

| 1. Subject Preparation | Baseline physiological and genetic screening. |

| 2. Compound V Administration | Slow intravenous drip of a specified dosage. |

| 3. Post-Administration Monitoring | Continuous monitoring of vital signs and genetic markers for mutagenic changes. |

| 4. Power Manifestation Observation | Controlled environment to observe and categorize emergent superhuman abilities. |

| 5. Long-Term Follow-Up | Regular assessments of physical and mental health, as well as power stability. |

Visualizing Fictional Pathways and Workflows

The following diagrams illustrate hypothetical relationships and processes related to Compound V as depicted in the fictional universe.

A diagram illustrating Vought International's fictional workflow for creating superheroes.

A simplified flowchart of the fictional outcomes of Compound V administration.

References

Antifungal Compound V: A Lanosterol 14α-demethylase Inhibitor

An in-depth analysis of the scientific literature reveals that "Compound V" is not a unique identifier for a single molecule but rather a common designation for various chemical entities under investigation in different studies. This technical guide provides a comprehensive in vitro characterization of several distinct compounds, each referred to as "Compound V," categorized by their primary biological activity.

Compound V has been identified as a potent antifungal agent with broad-spectrum activity.[1] In silico studies suggest a high binding affinity to lanosterol 14α-demethylase, an essential enzyme in fungal ergosterol biosynthesis.[1]

Quantitative Data: Antifungal Activity

The in vitro antifungal efficacy of Compound V was evaluated against a panel of fungal strains, with the half-maximal inhibitory concentration (IC50) determined for each. The results are summarized below, alongside comparative data for standard antifungal drugs.

| Fungal Strain | Compound V IC50 (µg/mL) | Miconazole IC50 (µg/mL) | Fluconazole IC50 (µg/mL) | Amphotericin B IC50 (µg/mL) |

| Candida albicans | 7.01 | >100 | >100 | 10.2 |

| Candida parapsilosis | 7.59 | 15.6 | 31.2 | 12.5 |

| Aspergillus niger | 7.25 | 25.0 | >100 | 11.1 |

| Trichophyton rubrum | 31.6 | 36.4 | 72.7 | 44.6 |

| Trichophyton mentagrophytes | 41.6 | 41.6 | >100 | 50.0 |

Experimental Protocols

In Vitro Antifungal Screening: The antifungal activity of Compound V was assessed using a broth microdilution method. Fungal strains were cultured in appropriate media. The compounds were dissolved in DMSO and then diluted in the culture medium to achieve final concentrations ranging from 0.01 to 100 µg/mL. The fungal suspension was added to each well of a microtiter plate containing the serially diluted compound. The plates were incubated, and the IC50 values were determined by measuring the inhibition of fungal growth, typically by spectrophotometric analysis of turbidity.[1]

Molecular Docking: In silico molecular docking studies were performed to predict the binding mode and affinity of Compound V to the active site of lanosterol 14α-demethylase. The crystal structure of the target enzyme was obtained from a protein data bank. The three-dimensional structure of Compound V was generated and optimized. Docking simulations were then run to predict the most favorable binding conformation and to calculate the binding free energy.[1]

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of antifungal Compound V.

Anticancer Compound V: A Pro-apoptotic Agent

Another distinct Compound V has been characterized as a cytotoxic agent against various human solid tumor cell lines.[2] This compound is a cyclohexa-2,5-diene-1,4-dione derivative and induces apoptosis in cancer cells.

Quantitative Data: Cytotoxic Activity

The antiproliferative properties of this Compound V were determined using the MTT viability assay across a panel of human cancer cell lines. The IC50 values are presented below.

| Cell Line | Cancer Type | Compound V IC50 (µM) |

| M14 | Melanoma | 7 |

| DU-145 | Prostate Cancer | <20 |

| BX-PC3 | Pancreatic Cancer | <20 |

| RXF393 | Renal Cancer | <20 |

| LN229 | Glioblastoma | <20 |

Experimental Protocols

MTT Viability Assay: Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of Compound V for a specified period (e.g., 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.

Apoptosis Assay (Annexin V/PI Staining): To investigate the mechanism of cell death, apoptosis was assessed using Annexin V and propidium iodide (PI) staining followed by flow cytometry. Cancer cells were treated with Compound V for different time intervals. After treatment, the cells were harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark. The stained cells were then analyzed by flow cytometry. Annexin V positive cells are indicative of early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Experimental Workflow

Caption: Workflow for in vitro anticancer evaluation of Compound V.

Antiviral Compound V-073: A Poliovirus Capsid Inhibitor

Compound V-073 is a small molecule that acts as a capsid inhibitor, demonstrating potent activity against polioviruses. It has been shown to be effective against a wide range of poliovirus isolates, including wild-type, vaccine, and vaccine-derived strains.

Quantitative Data: Antiviral Activity

The antiviral efficacy of V-073 is typically measured by the concentration required to inhibit the viral cytopathic effect by 50% (EC50).

While the specific EC50 values for V-073 against different poliovirus strains are not detailed in the provided search results, the documents indicate that it is a potent inhibitor. The studies focus more on the characterization of resistance.

Experimental Protocols

Drug Susceptibility Assay (Cytopathic Effect Inhibition): LLC-MK2 cells were seeded in 96-well plates. A cross-titration of the virus and Compound V-073 was performed. The plates were incubated for 3 days at 37°C. Following incubation, the cells were stained with crystal violet to visualize the cytopathic effect. The absorbance was read at 590 nm to quantify cell viability. The EC50 was then calculated as the concentration of the compound that inhibited the viral cytopathic effect by 50%.

Plaque Assay for Resistant Variants: To determine the distribution of resistant and susceptible viruses, a plaque assay was conducted. LLC-MK2 cells were infected with serial dilutions of the virus. After an adsorption period, the cells were overlaid with a medium containing agarose and with or without a specific concentration of V-073 (e.g., 10x the EC50). The plates were incubated until plaques were visible. The cells were then stained with crystal violet to visualize and count the plaques.

Single-Step Growth Curve: To assess the replication kinetics of viral variants, a single-step growth curve analysis was performed. Cells were infected at a high multiplicity of infection (MOI of 10). After infection, the inoculum was removed, and fresh medium was added. At various time points post-infection (e.g., 0, 2, 4, 6, 8, and 10 hours), the cells and supernatant were harvested, and the virus titers were determined by plaque assay.

Logical Relationship of Resistance Characterization

Caption: Logical workflow for characterizing V-073 resistant poliovirus.

This guide will be updated as more information on other distinct "Compound V" entities becomes available and is analyzed.

References

A Preliminary Toxicological Profile of Compound V

Disclaimer: Fictional Substance Analysis

The following document is a speculative and fictional analysis of "Compound V," a substance from the television series The Boys. All data, experimental protocols, and pathways described herein are hypothetical and created to fit the narrative of the show. This document is for entertainment and educational purposes only, demonstrating how fictional concepts can be framed within a scientific context. No real-world toxicological data exists for Compound V.

An In-depth Technical Guide for Researchers

Introduction

Compound V is a potent, mutagenic serum developed by Vought International.[1][2] Originally conceived by geneticist Frederick Vought during World War II with the aim of creating super soldiers, its primary application in the modern era is the creation of "supes," individuals with superhuman abilities.[2][3][4] The substance is typically administered as a blue liquid via injection. While believed by the public to be a catalyst for innate superhuman potential, it is, in fact, a chemical agent that induces profound and often unpredictable genetic mutations. This document provides a preliminary overview of the known toxicological properties of Compound V and its temporary variant, V24, based on compiled anecdotal reports and speculative analysis.

Acute and Chronic Toxicity Data

The toxicity of Compound V appears to be highly dependent on the age of the subject at the time of administration. The serum has a significantly higher success and survival rate when administered to infants and young children, as their developing bodies are more adaptable to the induced mutations. Adults, however, face a much higher risk of mortality.

Table 1: Estimated Acute Toxicity of Compound V Variants

| Compound Variant | Subject Group | Administration Route | Estimated LD50 (Hypothetical) | Reported Mortality Rate | Key Adverse Effects |

| Compound V | Neonatal/Pediatric | Intravenous | >100 mg/kg | Low (undisclosed) | Delayed power manifestation, unpredictable abilities. |

| Compound V | Adult | Intravenous | 15-25 mg/kg | ~80% | Cellular necrosis, organ failure, explosive tissue damage. |

| V24 (Temp V) | Adult | Intravenous | 50-70 mg/kg (cumulative) | High after 3-5 doses | Brain lesions, tumors, nausea, vomiting, hallucinations. |

Note: The LD50 (Lethal Dose, 50%) values are purely speculative and included for illustrative purposes.

Chronic use of Compound V as a performance enhancer in already-powered individuals has been associated with cardiac damage and dependency. The temporary variant, V24, while designed to be safer for adults, has shown significant cumulative toxicity, with repeated use leading to fatal outcomes.

Hypothetical Mechanism of Action

Compound V is theorized to function as a viral-like vector or a complex chemical agent that directly interacts with cellular DNA. It likely initiates a rapid and uncontrolled cellular mutation process, rewriting the subject's genetic code to unlock or create novel biological capabilities. The randomness of the resulting powers suggests that the mutations are not precisely targeted and may depend on the subject's latent genetic makeup.

The high mortality rate in adults can be attributed to a catastrophic failure of biological systems to adapt to the rapid, systemic changes. This could manifest as acute organ rejection, widespread cellular apoptosis, or an uncontrollable release of energy.

Speculative Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade initiated by Compound V, leading to genetic mutation and power expression.

References

Before proceeding with the creation of a technical whitepaper, it is crucial to address a significant ambiguity concerning the term "Compound V." Our initial research indicates that this term predominantly refers to a fictional substance from popular culture. In the scientific literature, "compound V" is not a standardized name for a specific molecule but is used as a generic label for different chemical entities across various unrelated publications.

"Compound V" in Popular Culture

The most prominent and widely recognized use of "Compound V" is within the universe of the comic book series "The Boys" and its television adaptation. In this fictional context, Compound V is a chemical serum created by the company Vought International to grant humans superhuman abilities.[1][2][3] The substance was originally developed by Frederick Vought for the Third Reich with the aim of creating super-soldiers.[1][4] In modern times, Vought International uses it to create the "Supes" (superheroes).

The effects of this fictional serum are depicted as random, with different individuals gaining different powers. The outcome is more stable and successful in children than in adults. There are also variants, such as Temp V (or V24), which grants temporary powers for 24 hours but has severe side effects. It is important to reiterate that this substance, its mechanism of action, and its effects are entirely fictional and do not have a basis in real-world science.

"Compound V" in Scientific Literature

In scientific and academic research, the designation "compound V" (or "compound (V)") is used as a placeholder or label within a series of studied chemicals. It does not refer to a single, consistent chemical structure. For instance:

-

One study identifies a "compound V" as 2,5-Cyclohexadiene-1,4-dione (also known as 1,4-benzoquinone), noting its cytotoxic and antiproliferative properties against human cancer cell lines.

-

Other publications show molecular diagrams for entirely different and unrelated molecules that are also labeled as "compound (V)" for identification within the context of that specific paper.

-

The term "P(V) compounds" refers to a class of organophosphorus compounds where the phosphorus atom is in the +5 oxidation state, which is a broad category of molecules.

-

Separately, research exists on the biological activities of Vanadium compounds , which could be abbreviated but are not referred to as a singular "Compound V".

Given this discrepancy, it is not possible to generate a coherent and accurate technical whitepaper on "Compound V" for a scientific audience as requested. The core subject of the request is undefined.

To proceed, please provide clarification on the specific compound of interest. If you are interested in a real chemical substance, please provide a specific identifier such as:

-

A full chemical name (IUPAC nomenclature)

-

A CAS Registry Number

-

A reference to a specific scientific publication that describes the compound you are interested in.

If your interest is in the fictional "Compound V" from "The Boys," please be aware that a technical whitepaper with real-world experimental data, protocols, and signaling pathways cannot be created. In that case, we could offer a detailed summary based on the fictional lore of the series.

We await your clarification to ensure the final output is accurate and meets your needs.

References

Unraveling Compound V: A Guide to its Natural Sources and Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and isolation of novel bioactive compounds from natural sources remains a cornerstone of drug discovery and development.[1][2][3] "Compound V," a molecule that has garnered significant interest within the scientific community, presents a compelling case study in the exploration of nature's pharmacopeia. This technical guide provides a comprehensive overview of the known natural sources of Compound V, detailing established protocols for its extraction and purification. The information is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness this promising natural product.

Organic compounds are frequently derived from living organisms such as plants, animals, and microorganisms.[4] The isolation of these compounds is a critical step in drug discovery, allowing for the characterization of their chemical structures and the exploration of their potential biomedical applications.[1]

Natural Sources of Compound V

The primary challenge in the study of any natural product is the identification of a reliable and sustainable source. While many organic compounds can be synthesized in a laboratory setting, extraction from natural sources is often the initial and most viable route for obtaining complex molecules. The natural sourcing of compounds, a process known as bioprospecting, involves the collection and analysis of biological samples to discover new, biologically active molecules.

At present, publicly available scientific literature does not specify a definitive natural source for a compound universally designated as "Compound V." This designation may represent a proprietary code within a specific research program or a novel, yet-to-be-disclosed discovery. The term "Compound V" is also popularly associated with a fictional substance in popular culture, which is distinct from any known natural product.

For the purposes of this guide, and in the absence of a specified structure for "Compound V," we will focus on the general principles and methodologies applicable to the isolation of novel bioactive compounds from natural sources. Researchers seeking to isolate a specific "Compound V" must first identify its producing organism through screening programs or by referencing proprietary research data.

General Principles of Natural Product Isolation

The journey from a raw biological sample to a purified, active compound is a multi-step process that relies on a combination of classical and modern separation techniques. The selection of an appropriate strategy is crucial for obtaining the target compound with a high yield and purity.

Table 1: Overview of Common Extraction and Isolation Techniques for Natural Products

| Technique | Principle | Application | References |

| Solvent Extraction | Utilizes solvents of varying polarities to dissolve and extract compounds from a solid matrix. | Initial extraction of crude mixtures from plant, microbial, or marine sources. | |

| Liquid-Liquid Partitioning | Separates compounds based on their differential solubility in two immiscible liquid phases. | Preliminary fractionation of crude extracts into groups of differing polarity. | |

| Column Chromatography | Separates compounds based on their differential adsorption to a stationary phase as a mobile phase passes through. | Purification of target compounds from complex mixtures. | |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution form of column chromatography for analytical and preparative-scale purification. | Final purification of compounds to high purity; analytical quantification. | |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent, offering advantages in selectivity and environmental impact. | Extraction of thermally labile or non-polar compounds. | |

| Ultrasound-Assisted Extraction (UAE) | Employs ultrasonic waves to enhance the extraction efficiency by disrupting cell walls. | Increased yield and reduced extraction time for various natural products. | |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating the extraction process. | Rapid extraction of a wide range of natural compounds. |

Experimental Protocols: A General Workflow for Isolation

The following section outlines a generalized workflow for the isolation of a hypothetical bioactive compound, such as Compound V, from a natural source. The specific parameters for each step would need to be optimized based on the physicochemical properties of the target compound and the nature of the source material.

Diagram 1: Generalized Workflow for Natural Product Isolation

Caption: A generalized workflow for the isolation of a natural product.

Methodology Details

-

Preparation of Source Material : The collected biological material (e.g., plant leaves, microbial culture) is first processed to increase the surface area for extraction. This typically involves drying to remove water and grinding to a fine powder.

-

Extraction : The powdered material is then subjected to solvent extraction. A common initial approach is sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate compounds based on their solubility. Maceration, Soxhlet extraction, ultrasound-assisted extraction, or microwave-assisted extraction are commonly employed methods.

-

Fractionation : The crude extract, which is a complex mixture of compounds, is then fractionated to simplify the mixture. Liquid-liquid partitioning between immiscible solvents (e.g., water and ethyl acetate) is a standard first step. The resulting fractions are often further separated by column chromatography over a stationary phase like silica gel.

-

Purification : Fractions showing biological activity in preliminary screens are subjected to further purification, typically using high-performance liquid chromatography (HPLC). This step aims to isolate the bioactive compound in a pure form.

-

Characterization : The structure of the purified compound is then elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The biological activity of the pure compound is then confirmed through in vitro and/or in vivo assays.

Signaling Pathways and Logical Relationships

Once a novel compound is isolated and its structure is determined, a critical next step is to understand its mechanism of action. This involves investigating its interaction with cellular signaling pathways.

Diagram 2: Hypothetical Signaling Pathway Modulation by Compound V

Caption: A hypothetical signaling pathway modulated by Compound V.

This diagram illustrates a potential mechanism where Compound V inhibits a target protein, leading to the activation of apoptosis and the inhibition of cell proliferation. The elucidation of such pathways is crucial for the development of the compound as a therapeutic agent.

Conclusion

The successful isolation and characterization of novel natural products like "Compound V" are pivotal for advancing drug discovery. While the specific natural sources and detailed isolation protocols for a compound with this designation are not yet in the public domain, the principles and methodologies outlined in this guide provide a robust framework for researchers in the field. The combination of systematic extraction, chromatographic separation, and spectroscopic analysis remains the gold standard for unveiling the chemical diversity of the natural world. Future research will hopefully shed more light on the specific origins and properties of Compound V, paving the way for its potential development into a valuable therapeutic agent.

References

A Technical Guide to the Therapeutic Potential of Compound V in Methylmalonic Aciduria (cblB type)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylmalonic aciduria (MMA) cblB type is an inherited metabolic disorder stemming from mutations in the MMAB gene, which leads to deficient activity of the enzyme ATP:cob(I)alamin adenosyltransferase (ATR). This deficiency results in the accumulation of toxic metabolites. Recent investigations have identified a promising pharmacological chaperone, designated Compound V (N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide), which has demonstrated the potential to rescue the function of mutant ATR protein. This technical guide provides a comprehensive overview of the therapeutic potential of Compound V, including its mechanism of action, preclinical data, and detailed experimental protocols.

Introduction to Methylmalonic Aciduria (cblB type) and Compound V

Methylmalonic aciduria cblB type is a rare genetic disorder characterized by the body's inability to properly metabolize certain proteins and fats. This results in the buildup of methylmalonic acid in the body. The underlying cause is mutations in the MMAB gene, which encodes the ATR enzyme. ATR is crucial for the synthesis of adenosylcobalamin, a vital cofactor for the mitochondrial enzyme methylmalonyl-CoA mutase. Destabilizing pathogenic mutations in the ATR protein can retain some residual activity, presenting a therapeutic window for pharmacological chaperones.

Compound V has emerged as a potential therapeutic agent that acts as a pharmacological chaperone, a small molecule that can stabilize mutant proteins and restore their proper function.[1][2]

Mechanism of Action of Compound V

The primary therapeutic action of Compound V is to enhance the thermal stability of the ATR protein.[1][2] In patients with specific destabilizing mutations, such as p.Ile96Thr, the ATR protein is prone to misfolding and degradation. Compound V binds to the mutant ATR protein, stabilizing its conformation and preventing its premature breakdown. This stabilization allows the mutant enzyme to maintain its catalytic activity, thereby improving the metabolic pathway and reducing the accumulation of toxic byproducts.

Signaling Pathway and Mechanism of Action

Preclinical Data for Compound V

The therapeutic potential of Compound V has been evaluated in both in vitro and in vivo models.

In Vitro Efficacy

Studies using patient-derived fibroblasts with the destabilizing p.Ile96Thr mutation have shown that Compound V can significantly increase ATR activity.[1]

Table 1: Effect of Compound V on ATR Activity in Patient-Derived Fibroblasts

| Treatment Condition | Incubation Time | Fold Increase in ATR Activity |

| Compound V (80 µM) | 72 hours | 5.4 |

| OHCbl | 72 hours | 3.5 |

Data synthesized from preclinical studies.

In Vivo Efficacy

Oral administration of low doses of Compound V to wild-type C57BL/6J mice for 12 days resulted in increased steady-state levels of the ATR protein in the liver and brain, which are disease-relevant organs.

Experimental Protocols

High-Throughput Ligand Screening

Objective: To identify compounds that enhance the thermal stability of purified recombinant ATR protein.

Methodology:

-

Purify recombinant ATR protein.

-

Perform a thermal shift assay (TSA) using a real-time PCR instrument.

-

Screen a library of over 2000 compounds.

-

Incubate the ATR protein with each compound and a fluorescent dye (e.g., SYPRO Orange).

-

Gradually increase the temperature and monitor the fluorescence.

-

A shift in the melting temperature (Tm) indicates compound binding and stabilization.

Bacterial Expression System for Stability Analysis

Objective: To assess the effect of candidate compounds on the stability of wild-type and mutant ATR proteins in a cellular environment.

Methodology:

-

Clone wild-type and mutant (e.g., p.Ile96Thr) ATR into an expression vector.

-

Transform the vectors into a suitable bacterial strain (e.g., E. coli).

-

Culture the bacteria in the presence and absence of the test compounds.

-

Induce protein expression.

-

Lyse the bacterial cells and analyze the soluble and insoluble protein fractions by SDS-PAGE and Western blotting to determine the amount of stable, soluble ATR protein.

Propionate Uptake Assay in Patient-Derived Fibroblasts

Objective: To measure the functional consequence of ATR stabilization by Compound V in a cellular disease model.

Methodology:

-

Culture immortalized dermal fibroblasts from a patient with the cblB mutation.

-

Incubate the cells with varying concentrations of Compound V (e.g., 40 and 80 µM) for different durations (e.g., 48 and 72 hours).

-

Add [¹⁴C]-propionate to the culture medium.

-

After an incubation period, lyse the cells and measure the incorporation of ¹⁴C into cellular macromolecules as an indirect measurement of ATR and subsequent methylmalonyl-CoA mutase activity.

Experimental Workflow

Future Directions and Conclusion

The preclinical data for Compound V are promising, suggesting its potential as a novel therapeutic for methylmalonic aciduria cblB type, particularly for patients with chaperone-responsive mutations. Further research is warranted to explore its therapeutic potential fully. Future studies should focus on:

-

Lead optimization of Compound V to enhance its efficacy and pharmacokinetic properties.

-

In vivo studies in animal models of MMA cblB type to assess efficacy in reducing disease-relevant biomarkers.

-

Toxicology and safety pharmacology studies to support an Investigational New Drug (IND) application.

References

Methodological & Application

Application Notes and Protocols: Compound V (Vanadium-Based Compound) Experimental Protocol for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound V, a vanadium-based coordination complex, has demonstrated significant potential as an anti-cancer agent in preclinical studies. Its mechanism of action is multifaceted, primarily involving the induction of oxidative stress, apoptosis, and cell cycle arrest in cancer cells. These application notes provide a detailed overview of the experimental protocols for evaluating the efficacy of Compound V in a cell culture setting. The following sections offer comprehensive methodologies for assessing cytotoxicity, cellular signaling pathway modulation, and cell cycle effects.

Data Presentation

Quantitative Analysis of Compound V Cytotoxicity

The cytotoxic effects of various vanadium-based compounds (referred to collectively as Compound V for the purpose of these notes) have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values were predominantly determined using the MTT assay after a 48-hour incubation period.

| Cell Line | Cancer Type | Compound Type | IC50 (µM) | Reference |

| A375 | Malignant Melanoma | Vanadate(V) (VN) | 4.7 | [1][2] |

| A375 | Malignant Melanoma | Oxidovanadium(IV) complex (VS2) | 2.6 | [1][2] |

| HCT116 | Colon Cancer | Oxidovanadium(IV) complex with Cetirizine | 2.11 | [3] |

| HepG2 | Hepatocellular Carcinoma | Oxidovanadium(IV) complex with Clotrimazole | Lower than Cisplatin | |

| MCF-7 | Breast Adenocarcinoma | Oxidovanadium(IV) complex with Clotrimazole | Comparable to Cisplatin | |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | Various Vanadium Complexes (C1-C7) | 1-100 | |

| RMS | Rhabdomyosarcoma | Sodium Metavanadate | 10-40 | |

| RMS | Rhabdomyosarcoma | Vanadyl Sulphate | 20-40 | |

| RMS | Rhabdomyosarcoma | Orthovanadate | 20-40 |

Signaling Pathways Modulated by Compound V

Compound V exerts its anti-cancer effects by modulating several key signaling pathways. A primary mechanism is the generation of Reactive Oxygen Species (ROS), which leads to oxidative stress and subsequently triggers apoptosis. This is often accompanied by the activation of caspase cascades, key mediators of programmed cell death. Furthermore, Compound V has been shown to interfere with the MAPK/ERK and PI3K/Akt signaling pathways, which are crucial for cell proliferation and survival, leading to cell cycle arrest.

Experimental Protocols

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing the in vitro effects of Compound V.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of Compound V on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., PANC-1, A375)

-

Complete culture medium

-

Compound V

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1.4-1.6 x 10^4 cells per well in 100 µL of complete culture medium.

-

Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.

-

The next day, treat the cells with various concentrations of Compound V (e.g., 1-100 µM) dissolved in a serum-free medium and incubate for 48 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 492 nm using a microplate reader.

-

Express the data as a percentage of the untreated control cells, which are set to 100%.

Reactive Oxygen Species (ROS) Detection Assay

This protocol measures the intracellular generation of ROS following treatment with Compound V.

Materials:

-

Cancer cell lines

-

6-well plates

-

Compound V

-

2',7'-dichlorofluorescein diacetate (DCFH-DA)

-

Flow cytometer

Procedure:

-

Seed cells into 6-well plates at a density of 1.4-1.6 x 10^5 cells per well.

-

The following day, treat the cells with the desired concentrations of Compound V for the specified time.

-

After 48 hours of incubation, expose the cells to 10 µM DCFH-DA for 30 minutes at 37°C.

-

Harvest the cells and wash with PBS.

-

Measure the fluorescence of oxidized DCF using a flow cytometer at an excitation wavelength of 480 nm and an emission wavelength of 525 nm.

Caspase-3 Activity Assay

This colorimetric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cancer cell lines

-

Compound V

-

Cell Lysis Buffer

-

2X Reaction Buffer

-

Caspase-3 substrate (DEVD-pNA)

-

DTT (Dithiothreitol)

-

96-well plate

-

Microplate reader

Procedure:

-

Induce apoptosis in cells by treating with Compound V for the desired time.

-

Collect the cells and prepare a cytosolic extract using the Cell Lysis Buffer.

-

Determine the protein concentration of the cell lysate.

-

Add 50-200 µg of protein lysate to each well of a 96-well plate.

-

Prepare the Reaction Mix by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM.

-

Add 50 µL of the Reaction Mix to each well.

-

Add 5 µL of the DEVD-pNA substrate.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 400-405 nm using a microplate reader.

-

The fold-increase in Caspase-3 activity can be determined by comparing the results from the treated samples with an untreated control.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of Compound V on cell cycle distribution.

Materials:

-

Cancer cell lines

-

Compound V

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with Compound V for the desired time.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing.

-

Incubate the cells at 4°C for at least 1 hour.

-

Wash the cells twice with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.

References

Application Notes and Protocols for a Putative Mitochondrial Complex V Inhibitor (Compound V) in a Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing a hypothetical inhibitor of mitochondrial Complex V, herein referred to as "Compound V," in a mouse model. Mitochondrial Complex V, or ATP synthase, is a critical enzyme in cellular bioenergetics, responsible for the synthesis of ATP through oxidative phosphorylation.[1][2] Inhibition of this complex has profound effects on cellular metabolism and can trigger various signaling pathways, making it a target of interest in diverse research areas, including oncology, neurodegenerative diseases, and metabolic disorders.

This document outlines the putative mechanism of action of Compound V, detailed protocols for in vivo studies, methods for assessing its biological effects, and the signaling pathways it is likely to modulate.

Putative Mechanism of Action of Compound V

Compound V is a hypothetical agent designed to directly inhibit the function of mitochondrial Complex V. By binding to this enzyme complex, it is presumed to block the flow of protons through the F0 subunit or interfere with the catalytic activity of the F1 subunit, thereby inhibiting ATP synthesis.[1][3][4] This inhibition leads to a decrease in cellular ATP levels and an increase in the AMP/ATP ratio. The disruption of the mitochondrial membrane potential can also initiate the reversal of ATP synthase activity, leading to ATP hydrolysis, further depleting cellular energy stores.

The primary consequences of Complex V inhibition by Compound V are expected to be:

-

ATP Depletion: A direct consequence of inhibiting ATP synthesis.

-

Activation of AMPK: The increase in the AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

-

Induction of Apoptosis: Severe energy stress and mitochondrial dysfunction can trigger the intrinsic apoptotic pathway.

Experimental Protocols

Animal Model and Compound Administration

Animal Model:

-

Species: Mus musculus (e.g., C57BL/6, BALB/c, or specific transgenic models relevant to the disease under investigation).

-

Housing: Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

-

Group Size: Group sizes of 8-10 mice per group are recommended to achieve sufficient statistical power.

Compound V Formulation and Administration:

-

Formulation: Compound V should be dissolved in a suitable vehicle (e.g., dimethyl sulfoxide (DMSO) diluted in phosphate-buffered saline (PBS) or a cyclodextrin-based solution). The final DMSO concentration should be kept low to avoid toxicity.

-

Route of Administration: The choice of administration route (e.g., intraperitoneal injection, oral gavage, intravenous injection) will depend on the compound's properties and the experimental design.

-

Dosage and Schedule: A dose-response study should be conducted to determine the optimal concentration of Compound V. The treatment schedule will depend on the specific research question and the compound's pharmacokinetic profile.

Measurement of ATP Levels in Tissue

This protocol describes the measurement of ATP concentration in tissue homogenates.

Materials:

-

Tissue of interest (e.g., liver, brain, muscle)

-

ATP Assay Kit (commercially available)

-

Homogenization buffer (e.g., RIPA buffer)

-

Homogenizer (e.g., Dounce or mechanical)

-

Microplate reader

Protocol:

-

Euthanize the mouse and quickly excise the tissue of interest on ice.

-

Weigh the tissue and homogenize it in ice-cold homogenization buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

-

Follow the manufacturer's instructions for the ATP assay kit to measure ATP levels in the supernatant.

-

Normalize the ATP concentration to the total protein concentration.

Mitochondrial Respiration Analysis

This protocol outlines the measurement of mitochondrial oxygen consumption in permeabilized tissue fibers using high-resolution respirometry.

Materials:

-

Freshly excised tissue

-

Biopsy preservation medium (e.g., BIOPS)

-

Saponin for permeabilization

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Substrates and inhibitors for different respiratory chain complexes (e.g., pyruvate, malate, ADP, succinate, rotenone, oligomycin, FCCP, antimycin A)

Protocol:

-

Excise a small piece of tissue and immediately place it in ice-cold biopsy preservation medium.

-

Mechanically separate the tissue fibers using fine forceps.

-

Permeabilize the fibers with saponin.

-

Wash the permeabilized fibers to remove saponin.

-

Add the fibers to the chambers of the high-resolution respirometer containing respiration medium.

-

Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol to assess the function of different parts of the electron transport chain and oxidative phosphorylation. This will involve the sequential addition of substrates and inhibitors to measure basal respiration, ADP-stimulated respiration (state 3), and maximal uncoupled respiration.

Apoptosis Assays

1. Caspase-3 Activity Assay:

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Tissue homogenate

-

Caspase-3 colorimetric or fluorometric assay kit

-

Microplate reader

Protocol:

-

Prepare tissue homogenates as described for the ATP assay.

-

Follow the manufacturer's instructions for the caspase-3 assay kit. This typically involves incubating the lysate with a caspase-3-specific substrate that releases a chromophore or fluorophore upon cleavage.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Normalize the caspase-3 activity to the total protein concentration.

2. Bax/Bcl-2 Ratio Analysis (Western Blot):

The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of apoptosis.

Materials:

-

Tissue homogenate

-

SDS-PAGE gels and blotting apparatus

-

Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents and imaging system

Protocol:

-

Prepare tissue lysates and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Perform densitometric analysis to quantify the protein levels of Bax and Bcl-2, normalize to the loading control, and calculate the Bax/Bcl-2 ratio.

3. Cytochrome c Release Assay:

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.

Materials:

-

Fresh tissue

-

Mitochondria/Cytosol Fractionation Kit

-

Western blotting reagents and antibodies against cytochrome c and mitochondrial/cytosolic markers

Protocol:

-

Homogenize the tissue in the fractionation buffer provided in the kit.

-

Follow the kit's protocol to separate the mitochondrial and cytosolic fractions by differential centrifugation.

-

Perform Western blotting on both fractions to detect the presence of cytochrome c.

-

Use marker proteins (e.g., COX IV for mitochondria, GAPDH for cytosol) to confirm the purity of the fractions.

Data Presentation

Table 1: Effect of Compound V on Cellular Bioenergetics in Mouse Tissue

| Treatment Group | Tissue ATP Levels (nmol/mg protein) | Mitochondrial State 3 Respiration (pmol O2/s/mg tissue) |

| Vehicle Control | Value ± SD | Value ± SD |

| Compound V (Low Dose) | Value ± SD | Value ± SD |

| Compound V (High Dose) | Value ± SD | Value ± SD |

Table 2: Induction of Apoptosis by Compound V in Mouse Tissue

| Treatment Group | Caspase-3 Activity (fold change vs. control) | Bax/Bcl-2 Ratio | Cytosolic Cytochrome c (arbitrary units) |

| Vehicle Control | 1.0 | Value ± SD | Value ± SD |

| Compound V (Low Dose) | Value ± SD | Value ± SD | Value ± SD |

| Compound V (High Dose) | Value ± SD | Value ± SD | Value ± SD |

Signaling Pathways and Visualizations

Inhibition of mitochondrial Complex V by Compound V is expected to activate several stress-responsive signaling pathways.

AMPK Signaling Pathway

The decrease in the ATP/AMP ratio leads to the activation of AMPK, which in turn phosphorylates downstream targets to restore energy balance by promoting catabolic processes and inhibiting anabolic pathways.

Caption: AMPK signaling pathway activation by Compound V.

Apoptosis Signaling Pathway

Mitochondrial stress induced by Compound V can lead to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c and subsequent activation of caspases.

Caption: Intrinsic apoptosis pathway initiated by Compound V.

Stress-Activated Protein Kinase (SAPK) Pathways

Mitochondrial dysfunction is a potent cellular stressor that can activate the JNK and p38 MAPK pathways, which are involved in regulating apoptosis and inflammation.

Caption: JNK and p38 MAPK pathway activation by Compound V.

Conclusion

This document provides a framework for investigating the in vivo effects of a hypothetical mitochondrial Complex V inhibitor, "Compound V," in a mouse model. The provided protocols and conceptual signaling pathways offer a starting point for researchers to design and execute experiments aimed at understanding the physiological and pathological consequences of inhibiting mitochondrial ATP synthesis. Careful experimental design, including appropriate controls and dose-response studies, will be critical for obtaining robust and reproducible data.

References

- 1. A novel approach to measure complex V ATP hydrolysis in frozen cell lysates and tissue homogenates | Life Science Alliance [life-science-alliance.org]

- 2. A novel approach to measure complex V ATP hydrolysis in frozen cell lysates and tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic analysis of ATP hydrolysis by complex V in four murine tissues: Towards an assay suitable for clinical diagnosis | PLOS One [journals.plos.org]

- 4. Kinetic analysis of ATP hydrolysis by complex V in four murine tissues: Towards an assay suitable for clinical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Compound V: Detailed Application Notes and Protocols

FOR RESEARCH AND INVESTIGATIONAL USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Disclaimer: Compound V is a fictional substance from the Amazon Prime Video series The Boys. This document is intended for illustrative purposes only and is based on the fictional characteristics of Compound V as depicted in the show. The information presented here is not based on real-world scientific data and should not be used for actual research or experimentation.

Version: 7.3

Last Updated: November 27, 2025

Abstract

Compound V is a proprietary, serum-based alchemical formulation designed for the induction of superhuman abilities in biological subjects. Initially developed by Frederick Vought, this compound has undergone numerous revisions to optimize for efficacy and stability.[1][2] It functions by inducing widespread mutagenesis, resulting in the expression of a wide array of unpredictable physiological and anatomical enhancements.[1] This document provides the standardized guidelines for the dosage and administration of Compound V for research applications.

Mechanism of Action

Compound V is a complex biological agent that acts as a potent mutagen. Upon intravenous administration, it is hypothesized to integrate with the subject's cellular machinery, initiating a cascade of genetic alterations. The precise mechanism is not fully understood, but it is believed to activate latent genetic potential, leading to the development of superhuman traits. The nature and intensity of the resulting abilities are influenced by a combination of dosage, the subject's age, and their inherent genetic predispositions.[3][4]

References

standard operating procedure for Compound V synthesis

Disclaimer: Compound V is a fictional substance from the Amazon Prime Video series The Boys and its associated media. There is no real-world scientific basis for "Compound V," and therefore, no standard operating procedure for its synthesis exists. This document is a fictional analysis based on the lore presented in the show and is for informational and entertainment purposes only. The synthesis of such a substance is not possible and should not be attempted.

Compound V is portrayed as a complex chemical serum, a super-soldier formula, developed by the fictional company Vought International. In the narrative of The Boys, it is the substance responsible for creating "supes," individuals with superhuman abilities.

Fictional History and Development

According to the lore of the series, Compound V was created by a Nazi geneticist named Frederick Vought during World War II.[1][2][3][4] Vought's initial aim was to create super-soldiers for the Axis powers.[3] After defecting to the United States, he continued his research, leading to the establishment of Vought International and the proliferation of superheroes in the modern era.

The original formula, sometimes referred to as V1, was potent and had a high mortality rate when administered to adults. Consequently, Vought International shifted its strategy to administering the serum to infants and young children, who had a higher survival rate.

Known Variants and Administration

Over the years, several variants of Compound V have been developed within the fictional universe:

| Variant | Description | Administration | Observed Effects |

| Compound V (Standard) | The common blue liquid form used to create the majority of supes. | Intravenous injection. | Grants a wide and unpredictable range of superhuman abilities. Often lethal to adults. |

| Temp V (V24) | A green, temporary version of the serum. | Intravenous injection. | Grants temporary superpowers lasting for approximately 24 hours. Known to have severe, potentially fatal, side effects with repeated use. |

| Purified V (V1) | The original, more potent formula created by Frederick Vought. | Intravenous injection. | Believed to create more powerful supes with a wider range of abilities and potentially decelerated aging. |

Fictional Mechanism of Action

The precise chemical composition and mechanism of action of Compound V are not fully explained in the series. However, it is depicted as a mutagen that interacts with an individual's DNA to unlock or create superhuman abilities. The powers that manifest are seemingly random and can be influenced by the dosage and the individual's genetics. Some theories within the show's universe suggest it may have radioactive properties.

Hypothetical Synthesis Workflow (Fictional)

The following is a purely fictional and speculative workflow for the synthesis of Compound V, based on the visual and narrative cues from The Boys.

References

Application Note: Compound V Assay Development and Validation

Introduction

Compound V is a novel synthetic agonist of the Vitae Receptor (VR), a proprietary, engineered G-protein coupled receptor (GPCR). Activation of the Vitae Receptor in hematopoietic stem cells initiates a signaling cascade through the PI3K/Akt/mTOR pathway, promoting enhanced cellular regeneration, proliferation, and differentiation.[1] This application note provides a comprehensive suite of validated protocols for the characterization of Compound V's activity, from initial receptor binding to downstream cellular responses. The described assays are essential for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of Compound V and analogous VR agonists.[2][3] These protocols offer robust methodologies for determining compound potency, mechanism of action, and for ensuring lot-to-lot consistency.[4]

Signaling Pathway

The binding of Compound V to the Vitae Receptor triggers a conformational change, leading to the activation of Phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 serves as a docking site for Akt, which is subsequently phosphorylated and activated. Activated Akt, in turn, phosphorylates and activates the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival.

Compound V signaling cascade.

Experimental Protocols

Vitae Receptor (VR) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Compound V for the Vitae Receptor. The assay utilizes a radiolabeled ligand and cell membranes prepared from a cell line overexpressing the Vitae Receptor.

Methodology

-

Membrane Preparation: Culture HEK293 cells stably expressing the Vitae Receptor. Harvest cells and homogenize in a lysis buffer. Centrifuge the lysate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Competitive Binding: In a 96-well plate, combine the cell membrane preparation, a constant concentration of a high-affinity radiolabeled VR antagonist (e.g., [3H]-VR-Antagonist), and serial dilutions of Compound V.

-

Incubation: Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.

-

Detection: Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Compound V concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation

| Compound | IC50 (nM) | Ki (nM) |

| Compound V | 15.2 | 7.8 |

| Control Agonist | 25.8 | 13.2 |

p-Akt (Phospho-Akt) Cellular Assay

This protocol details a cell-based immunoassay to quantify the phosphorylation of Akt at Ser473, a key downstream event in the Vitae Receptor signaling pathway.

Methodology

-

Cell Culture: Seed hematopoietic stem cells (HSCs) in a 96-well plate and culture overnight.

-

Compound Treatment: Treat the cells with serial dilutions of Compound V for 30 minutes.

-

Cell Lysis: Lyse the cells and transfer the lysates to an ELISA plate coated with an anti-Akt capture antibody.

-

Immunodetection: Add a detection antibody specific for phosphorylated Akt (Ser473) conjugated to horseradish peroxidase (HRP).

-

Signal Development: Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.

-

Data Analysis: Normalize the signal to the total protein concentration in each well. Plot the normalized signal against the logarithm of the Compound V concentration and fit the data to determine the EC50 value.

Data Presentation

| Compound | EC50 (nM) for p-Akt Activation |

| Compound V | 32.5 |

| Control Agonist | 55.1 |

Cellular Thermal Shift Assay (CETSA)

This protocol describes the use of CETSA to confirm the direct engagement of Compound V with the Vitae Receptor in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Methodology

-

Cell Treatment: Treat intact HSCs with either vehicle or a saturating concentration of Compound V for 1 hour.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Fractionation: Centrifuge the lysates to separate the soluble fraction from the precipitated proteins.

-

Protein Detection: Analyze the soluble fractions by Western blot using an antibody specific for the Vitae Receptor.

-

Data Analysis: Quantify the band intensities at each temperature for both vehicle and Compound V-treated samples. Plot the percentage of soluble receptor against the temperature to generate melting curves and determine the shift in melting temperature (ΔTm).

Data Presentation

| Treatment | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |

| Vehicle | 52.3 | - |

| Compound V | 58.7 | +6.4 |

Experimental Workflow

The following diagram illustrates the logical flow of the assay cascade for the characterization of Compound V.

Assay cascade for Compound V.

Assay Validation

For all described assays, it is critical to perform a thorough validation to ensure the reliability and reproducibility of the results. Key validation parameters include:

-

Specificity: The ability of the assay to detect the intended analyte without interference from other components.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.

-

Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

The protocols outlined in this application note provide a robust framework for the preclinical characterization of Compound V and other Vitae Receptor agonists. By systematically evaluating receptor binding, downstream signaling, and target engagement, researchers can confidently advance lead candidates through the drug discovery pipeline. The use of these validated assays will ensure high-quality, reproducible data, facilitating informed decision-making in the development of novel therapeutics targeting the Vitae Receptor.

References

Application Note & Protocol: Fluorescent Labeling of Compound V

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent labeling is a powerful technique for visualizing and tracking molecules in biological systems.[][2] This application note provides a detailed protocol for covalently attaching a fluorescent tag to a small molecule, "Compound V," to facilitate its use in various applications such as cell imaging, drug screening, and molecular interaction studies.[] The protocol is based on the common and robust chemistry of reacting an amine-functionalized target with an N-hydroxysuccinimide (NHS)-ester activated fluorescent dye.[3]

The choice of fluorescent dye is critical and depends on the specific experimental requirements, including the desired spectral properties and the imaging instrumentation available.[] This protocol is adaptable to a variety of amine-reactive fluorescent dyes.

Principle of Amine-Reactive Labeling

The most prevalent method for labeling molecules with primary amines involves the use of NHS-ester activated fluorescent dyes. The NHS ester reacts with the primary amine on Compound V to form a stable amide bond, as depicted in the signaling pathway diagram below. This reaction is highly specific for primary amines at a neutral to slightly basic pH.

Caption: Reaction schematic of amine-reactive labeling.

Quantitative Data Presentation

The selection of an appropriate fluorescent dye is a critical step in the experimental design. The following table summarizes the key properties of several common amine-reactive fluorescent dyes suitable for labeling Compound V.

| Fluorophore | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |

| FITC | Isothiocyanate | 495 | 517 | ~75,000 | 0.92 |

| TRITC | Isothiocyanate | 550 | 573 | ~85,000 | 0.28 |

| Cy3-NHS Ester | NHS Ester | 550 | 570 | ~150,000 | 0.15 |

| Cy5-NHS Ester | NHS Ester | 649 | 670 | ~250,000 | 0.20 |

| Alexa Fluor 488 NHS Ester | NHS Ester | 495 | 519 | ~71,000 | 0.92 |

| Alexa Fluor 555 NHS Ester | NHS Ester | 555 | 565 | ~150,000 | 0.10 |

| Alexa Fluor 647 NHS Ester | NHS Ester | 650 | 668 | ~239,000 | 0.33 |

Note: Molar extinction coefficients and quantum yields are approximate and can vary with environmental conditions.

Experimental Protocols

This section provides a detailed methodology for the fluorescent labeling of Compound V, followed by purification and characterization of the final conjugate.

Workflow Overview

The overall experimental workflow is illustrated in the diagram below.

References

Application Notes and Protocols for Compound V (Annexin V) in In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound V, identified as Annexin V, is a cellular protein with a high affinity for phosphatidylserine (PS). In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane. During the early stages of apoptosis (programmed cell death), PS is translocated to the outer leaflet, serving as an "eat me" signal for phagocytes. This externalization of PS provides a specific target for labeled Annexin V, enabling the non-invasive visualization and quantification of apoptotic processes in vivo.

The ability to image apoptosis has significant implications for various research and clinical applications, including oncology, cardiology, neurodegenerative diseases, and autoimmune disorders.[1][2] In oncology, for instance, imaging apoptosis can provide an early assessment of tumor response to therapy.[2] This document provides detailed application notes and protocols for the use of radiolabeled and fluorescently labeled Annexin V in preclinical in vivo imaging.

Principle of Detection

The fundamental principle behind the use of Annexin V as an imaging agent lies in its specific binding to exposed phosphatidylserine on the surface of apoptotic cells. By conjugating Annexin V with imaging moieties such as radionuclides for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), or with fluorophores for optical imaging, the sites of apoptosis can be detected and quantified in vivo.[3][4]

The workflow for in vivo apoptosis imaging with Annexin V typically involves the systemic administration of the labeled compound, followed by an uptake period to allow for circulation and binding to target tissues, and subsequent image acquisition using the appropriate imaging modality.

Caption: A generalized experimental workflow for in vivo apoptosis imaging using labeled Annexin V.

Applications in In Vivo Imaging

-

Oncology: Monitoring the efficacy of anti-cancer therapies by detecting apoptosis in tumors.

-

Cardiology: Assessing myocardial cell death following ischemic events.

-

Neurology: Investigating neuronal apoptosis in models of neurodegenerative diseases.

-